2-Bromo-4,5-diphenylnicotinonitrile
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Overview
Description
2-Bromo-4,5-diphenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. It is characterized by the presence of a bromine atom at the 2-position and phenyl groups at the 4 and 5 positions of the nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-diphenylnicotinonitrile typically involves the bromination of 4,5-diphenylnicotinonitrile. One common method includes the use of bromine in a non-polar solvent under controlled conditions to achieve selective bromination at the 2-position . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-diphenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinonitriles depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-Bromo-4,5-diphenylnicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-diphenylnicotinonitrile is not fully elucidated. its effects are believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The bromine atom and phenyl groups play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Shares a similar nicotinonitrile core but with amino groups instead of bromine.
2,3-Dihydroquinazolin-4(1H)-one: Another heterocyclic compound with different functional groups but similar applications.
Uniqueness: 2-Bromo-4,5-diphenylnicotinonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization . This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C18H11BrN2 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-bromo-4,5-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11BrN2/c19-18-15(11-20)17(14-9-5-2-6-10-14)16(12-21-18)13-7-3-1-4-8-13/h1-10,12H |
InChI Key |
BUYHASUVQDZWES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=C2C3=CC=CC=C3)C#N)Br |
Origin of Product |
United States |
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